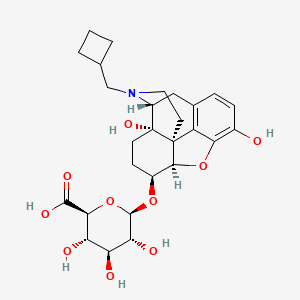

Nalbuphine 6-O-beta-D-Glucuronide

Description

Nalbuphine 6-O-β-D-Glucuronide (N6G) is a major metabolite of nalbuphine, a semi-synthetic opioid with mixed κ-agonist and μ-antagonist properties. N6G is formed via glucuronidation at the 6-hydroxy position of nalbuphine, enhancing its solubility and altering its pharmacological profile . Recent studies demonstrate that N6G exhibits significantly greater analgesic potency than nalbuphine, likely due to its ability to cross the blood-brain barrier (BBB) and modulate opioid receptor binding affinities. Notably, N6G shows superior safety profiles compared to classical opioids like morphine, with reduced risks of respiratory depression and pruritus .

Properties

Molecular Formula |

C27H35NO10 |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H35NO10/c29-14-5-4-13-10-16-27(35)7-6-15(36-25-20(32)18(30)19(31)22(38-25)24(33)34)23-26(27,17(13)21(14)37-23)8-9-28(16)11-12-2-1-3-12/h4-5,12,15-16,18-20,22-23,25,29-32,35H,1-3,6-11H2,(H,33,34)/t15-,16+,18-,19-,20+,22-,23-,25+,26-,27+/m0/s1 |

InChI Key |

CATYADRMJMLDHO-SACJUFJWSA-N |

Isomeric SMILES |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |

Canonical SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)OC7C(C(C(C(O7)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nalbuphine 6-O-beta-D-Glucuronide is synthesized through the glucuronidation of nalbuphine. This process involves the conjugation of nalbuphine with glucuronic acid, catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase (UGT) . The reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods: Industrial production of nalbuphine 6-O-beta-D-Glucuronide involves the use of human liver microsomes or recombinant UGT enzymes to catalyze the glucuronidation reaction . The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of ultra-high performance liquid chromatography (UPLC) and mass spectrometry (MS) for the purification and characterization of the compound .

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

N6G is formed primarily via hepatic glucuronidation mediated by uridine diphosphoglucuronosyltransferases (UGTs). Reaction phenotyping studies identify UGT1A8 and UGT2B7 as the primary isoforms responsible for this conversion .

In Vitro Reaction Phenotyping Data

| UGT Isoform | Nalbuphine Loss (%) | M5 (pmol) |

|---|---|---|

| UGT1A8 | 69.9 | 621 |

| UGT2B7 | 26.0 | 169 |

| UGT1A3 | 22.5 | 162 |

| UGT1A9 | 15.0 | 84.8 |

| Other isoforms showed minimal activity (<3.9% nalbuphine loss) . |

-

Cytochrome P450 (CYP) involvement : Nalbuphine undergoes oxidative metabolism via CYP2C9 and CYP2C19 , producing metabolites like M3 and M5, but these pathways are secondary to glucuronidation .

Pharmacokinetic Disposition and Hepatic Recycling

N6G exhibits complex pharmacokinetics due to enterohepatic recycling (EHR), a process modeled using partial differential equations (PDEs) . Key findings include:

-

Hepatic impairment impact :

Mechanistic Model Predictions

| Parameter | Healthy Subjects | Moderate Impairment | Severe Impairment |

|---|---|---|---|

| Nalbuphine AUC | 1x | 3x | 8x |

| N6G AUC | 1x | 1.3x | 1.9x |

| Dose-normalized values relative to healthy subjects . |

Analgesic Efficacy Linked to Chemical Modifications

The 6-O-glucuronidation enhances nalbuphine’s binding affinity for μ- and κ-opioid receptors, achieving potency comparable to morphine . Key pharmacodynamic outcomes:

-

Antinociceptive response : N6G shows 3x higher potency and 5x longer duration than nalbuphine in rodent models .

-

Blood-brain barrier permeability : N6G crosses the BBB when administered peripherally, contributing to central analgesic effects .

Stability and Degradation Pathways

N6G is stable under physiological conditions but undergoes hydrolysis in acidic environments (e.g., gastric fluid), reverting to nalbuphine. This property necessitates extended-release formulations to bypass first-pass metabolism .

This synthesis of chemical and metabolic data underscores N6G’s potential as a safer, high-efficacy analgesic. Its unique glucuronidation profile and enzymatic interactions position it as a promising candidate for targeted opioid therapies .

Scientific Research Applications

Nalbuphine 6-O-beta-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology . It is used to study the metabolism and pharmacokinetics of nalbuphine, providing insights into its biotransformation and excretion pathways . Additionally, nalbuphine 6-O-beta-D-Glucuronide is investigated for its potential analgesic properties and its interactions with opioid receptors . The compound’s safety profile and reduced risk of side effects make it a promising candidate for further research in pain management .

Mechanism of Action

The exact mechanism of action of nalbuphine 6-O-beta-D-Glucuronide is not fully understood . it is believed to interact with opioid receptors in the central nervous system, similar to its parent compound, nalbuphine . Nalbuphine 6-O-beta-D-Glucuronide may exhibit enhanced binding affinity for both mu- and kappa-opioid receptors, contributing to its analgesic effects . The compound’s ability to cross the blood-brain barrier and its reduced risk of side effects further highlight its potential as an effective analgesic .

Comparison with Similar Compounds

Morphine-6-β-D-Glucuronide (M6G)

M6G, a metabolite of morphine, shares structural and functional similarities with N6G but exhibits distinct pharmacological behaviors:

- Mechanistic Differences :

- N6G’s partial μ-antagonism reduces μ-mediated side effects (e.g., respiratory depression), while M6G’s full μ-agonism contributes to morphine-like risks .

- M6G suppresses immune function (e.g., reduced natural killer cell activity), whereas nalbuphine and its metabolites exhibit anti-inflammatory effects via NF-κB inhibition .

Morphine-3-β-D-Glucuronide (M3G)

M3G, another morphine metabolite, contrasts sharply with N6G and M6G:

Other Opioid Glucuronides

- Codeine-6-β-D-Glucuronide: Less studied, but similar to M6G in structure. Limited evidence on its potency or safety .

- Norbuprenorphine-3-β-D-Glucuronide: A metabolite of buprenorphine with partial opioid activity but distinct pharmacokinetics due to 3-position glucuronidation .

Key Research Findings

Analgesic Efficacy

Clinical Implications

- N6G is a promising candidate for chronic pain management due to its balanced efficacy and safety.

- M6G remains restricted to specialized settings (e.g., spinal analgesia) due to accumulation risks and immunosuppression .

Q & A

Q. What are the established synthetic pathways for producing Nalbuphine 6-O-β-D-Glucuronide, and how do purity and yield vary across methods?

- Methodological Answer : Enzyme-assisted synthesis using UDP-glucuronosyltransferases (UGTs) is a common approach, leveraging mammalian liver microsomes or recombinant enzymes for regioselective glucuronidation . Chemical synthesis involves protecting group strategies to isolate the 6-OH position of nalbuphine before coupling with activated glucuronic acid donors. Purity (>95%) is typically achieved via HPLC or LC-MS purification, while yield depends on reaction optimization (e.g., pH, temperature, enzyme activity) .

Q. Which analytical techniques are most reliable for quantifying Nalbuphine 6-O-β-D-Glucuronide in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., morphine-6-β-D-glucuronide-D3) ensures specificity and minimizes matrix effects . High-resolution NMR (e.g., ¹H, ¹³C) confirms structural integrity, particularly for distinguishing between 3-O and 6-O glucuronidation isomers .

Q. How should researchers optimize stability studies for Nalbuphine 6-O-β-D-Glucuronide under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing in buffers (pH 1–9) at 25°C, 37°C, and 4°C. Monitor degradation via UV-HPLC at 220–280 nm. Hydrolysis is pH-dependent: acidic conditions favor aglycone release, while neutral/basic conditions preserve glucuronide stability. Include enzymatic stability assays using β-glucuronidase to mimic metabolic reversal .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported metabolic clearance rates of Nalbuphine 6-O-β-D-Glucuronide across in vitro and in vivo models?

- Methodological Answer : Use species-specific hepatocyte models to account for interspecies UGT variability. Compare intrinsic clearance (CLint) from liver microsomes vs. whole-organ perfusion studies. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo extrapolation (IVIVE) gaps, incorporating parameters like protein binding and tissue distribution .

Q. How do structural modifications to the glucuronide moiety influence interactions with efflux transporters (e.g., MRP2, BCRP) in blood-brain barrier models?

- Methodological Answer : Synthesize analogs with modified sugar groups (e.g., methylated or fluorinated glucuronic acid) and assess transport using MDCK-II cells overexpressing MRP2/BCRP. Measure apical-to-basal flux ratios via LC-MS. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to transporter active sites .

Q. What role does Nalbuphine 6-O-β-D-Glucuronide play in opioid receptor signaling, and how can its activity be differentiated from the parent compound?

- Methodological Answer : Perform competitive binding assays on HEK-293 cells expressing μ-/κ-opioid receptors using radiolabeled nalbuphine. Compare IC50 values of the glucuronide vs. nalbuphine. Functional assays (e.g., cAMP inhibition, β-arrestin recruitment) with/without β-glucuronidase pretreatment clarify whether activity is direct or mediated via aglycone release .

Data Contradiction Analysis

Q. How can conflicting reports on the cytotoxicity of Nalbuphine 6-O-β-D-Glucuronide in renal proximal tubule cells be addressed?

- Methodological Answer : Standardize cell culture conditions (e.g., primary vs. immortalized lines, passage number) and exposure duration. Use transcriptomics (RNA-seq) to identify differentially expressed genes in cytotoxicity pathways. Validate with live/dead assays (Calcein-AM/PI) and mitochondrial stress tests (Seahorse Analyzer). Control for endotoxin levels in glucuronide preparations .

Experimental Design Considerations

Q. What safety protocols are critical when handling Nalbuphine 6-O-β-D-Glucuronide in laboratory settings?

- Methodological Answer : Use fume hoods for powder handling, nitrile gloves, and PPE to prevent dermal exposure. Store lyophilized compounds at -80°C under argon. Dispose of waste via incineration or certified biohazard contractors. Include negative controls in assays to rule out solvent toxicity (e.g., DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.